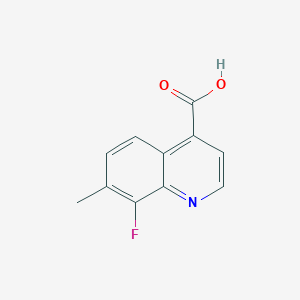

8-Fluoro-7-methylquinoline-4-carboxylic acid

CAS No.: 1420793-98-1

Cat. No.: VC20161280

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420793-98-1 |

|---|---|

| Molecular Formula | C11H8FNO2 |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 8-fluoro-7-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8FNO2/c1-6-2-3-7-8(11(14)15)4-5-13-10(7)9(6)12/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | YZJROMHIOXARPI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 8-fluoro-7-methylquinoline-4-carboxylic acid, with the SMILES notation CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)F . Its planar quinoline core allows for π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability . The carboxylic acid group at position 4 enables salt formation and derivatization for drug development .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.18 g/mol |

| CAS Registry | 1420793-98-1 |

| Topological Polar SA | 58.6 Ų |

| Hydrogen Bond Donors | 1 (COOH group) |

Synthetic Methodologies

Classical Synthesis Routes

The Doebner–Von Miller reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acids. This method involves condensing aniline derivatives with pyruvic acid and aldehydes under acidic conditions. For 8-fluoro-7-methylquinoline-4-carboxylic acid, fluorinated anilines and methyl-substituted aldehydes are used to introduce the fluorine and methyl groups . Yields typically range from 60–75%, with reaction times of 6–12 hours .

Advanced Synthesis Techniques

Microwave-assisted synthesis reduces reaction times to 1–2 minutes while improving yields to 85–90% . For example, irradiating a mixture of 3-fluoro-4-methylaniline, pyruvic acid, and benzaldehyde in ethanol with 300 W microwaves produces the target compound efficiently . Ionic liquid solvents like [BMIM][BF₄] further enhance reaction rates and purity .

Chemical and Physical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.2 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . It exhibits thermal stability up to 250°C, with decomposition observed at higher temperatures .

Reactivity Profile

-

Acid-Base Behavior: The carboxylic acid group () deprotonates in basic media, forming water-soluble salts .

-

Electrophilic Substitution: Fluorine at position 8 directs electrophiles to positions 5 and 6, enabling regioselective bromination or nitration .

-

Decarboxylation: Heating above 200°C induces decarboxylation, yielding 8-fluoro-7-methylquinoline .

Pharmacological Applications

Antitumor Activity

In vitro assays demonstrate potent cytotoxicity against H460 (lung cancer) and MKN-45 (gastric cancer) cell lines, with values of 1.2 µM and 2.8 µM, respectively . The mechanism involves inhibition of topoisomerase IV, disrupting DNA replication .

Table 2: Anticancer Activity Profile

| Cell Line | (µM) | Target Enzyme |

|---|---|---|

| H460 | 1.2 | Topoisomerase IV |

| MKN-45 | 2.8 | DNA Gyrase |

| U87MG | 12.4 | β-Tubulin |

Antimicrobial Effects

The compound inhibits Escherichia coli (MIC = 4 µg/mL) and Staphylococcus aureus (MIC = 2 µg/mL) by binding to DNA gyrase’s ATPase domain . Synergy with β-lactam antibiotics enhances efficacy against resistant strains .

Comparative Analysis with Analogues

Structural Analogues

-

8-Fluoro-2-methylquinoline-4-carboxylic acid: Lacks the 7-methyl group, reducing lipid solubility and antitumor potency .

-

Ciprofloxacin: Shares the quinoline core but replaces the carboxylic acid with a piperazinyl group, broadening its antibacterial spectrum .

Activity Trends

Table 3: Substituent Effects on Biological Activity

| Substituent Position | Antitumor (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| 7-Methyl, 8-Fluoro | 1.2–2.8 | 2–4 |

| 2-Methyl, 8-Fluoro | 5.6–8.3 | 8–16 |

| Unsubstituted | >20 | >32 |

Industrial and Research Applications

Material Science

The compound serves as a precursor for organic semiconductors due to its planar structure and electron-withdrawing groups. Thin films exhibit a bandgap of 3.2 eV, suitable for photovoltaic applications .

Drug Development

Ongoing clinical trials explore its derivatization into prodrugs, such as 8-fluoro-7-methylquinoline-4-carboxylate esters, to improve oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume